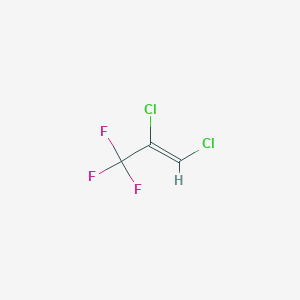

1,2-Dichloro-3,3,3-trifluoropropene

Übersicht

Beschreibung

1,2-Dichloro-3,3,3-trifluoropropene is a chemical compound with the CAS Number: 431-27-6 . It has a molecular weight of 164.94 .

Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3,3,3-trifluoropropene is represented by the formula C3HCl2F3 . More detailed structural information can be obtained from resources like ChemSpider and NIST Chemistry WebBook .Physical And Chemical Properties Analysis

1,2-Dichloro-3,3,3-trifluoropropene has a molecular weight of 164.94 . It has a boiling point of 53.7°C and a melting point of -109.2°C . The density of the compound is 1.4653 .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

1,2-Dichloro-3,3,3-trifluoropropene serves as a precursor in various synthetic procedures. It is employed in the convenient synthesis of 3,3,3-trifluoropropanoic acid by hydrolytic oxidation, where it's transformed into 3,3,3-trifluoropropanal dimethyl acetal and then efficiently converted to the acid form using hydrogen peroxide, iron chloride, and hydrochloric acid (Komata et al., 2008). It also serves as a critical intermediate, HCFO-1233xf, in the synthesis of 2,3,3,3-tetrafluoropropene, a process catalyzed by fluorinated chromia catalysts modified by elements like yttrium (Mao et al., 2014).

Catalysis and Polymerization

The compound is used in nickel-catalyzed regioselective coupling reactions, which is crucial in the production of fluorinated polymers and refrigerants. The versatility of 1,2-Dichloro-3,3,3-trifluoropropene is showcased in its ability to form different types of fluorinated products based on the reaction solvent used (Cheng et al., 2020). Its derivatives are also employed in the synthesis of novel cyclopentadienes and their zirconocene derivatives, which have shown promising results in the polymerization of ethylene to produce high-density polyethylene (Steffen et al., 2007).

Environmental Considerations

It is essential to understand the environmental fate of compounds like 1,2-Dichloro-3,3,3-trifluoropropene, especially when they are used as refrigerants. Studies have shown that while this compound is recalcitrant to microbial (co)metabolism, biomolecules might mediate its reductive transformation in low redox environments, a factor crucial for environmental impact assessments (Im et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3,3,3-trifluoropropene | |

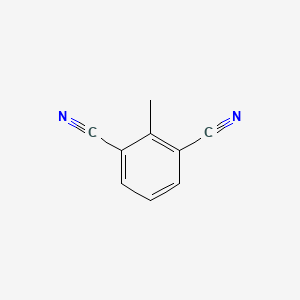

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.